![molecular formula C20H30O2 B13996947 1,3-Dioxane,5-ethyl-5-methyl-2-[1-(phenylmethylene)hexyl]- CAS No. 6973-64-4](/img/structure/B13996947.png)
1,3-Dioxane,5-ethyl-5-methyl-2-[1-(phenylmethylene)hexyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxane,5-ethyl-5-methyl-2-[1-(phenylmethylene)hexyl]- is a complex organic compound belonging to the class of dioxanes. Dioxanes are heterocyclic organic compounds containing a six-membered ring with two oxygen atoms. This specific compound is characterized by its unique structural features, including an ethyl and methyl group at the 5-position and a phenylmethylenehexyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxanes can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of cyclic acetals, which offer stability against nucleophiles and bases. A standard procedure for the protection of carbonyl compounds employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of 1,3-dioxanes often involves the use of ethyl orthoformate, 1,3-propanediol, and a catalytic amount of NBS (N-Bromosuccinimide) via an in situ acetal exchange process . This method is efficient and tolerates acid-sensitive groups such as THP ethers and TBDMS ethers.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxanes undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO4, OsO4, and CrO3/Py.
Reduction: Employing reducing agents such as H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, and NaBH4.
Substitution: Reactions with nucleophiles like RLi, RMgX, RCuLi, enolates, NH3, and RNH2.
Electrophilic Reactions: Involving reagents like RCOCl, RCHO, and CH3I.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, OsO4 in organic solvents, CrO3/Py in pyridine.
Reduction: H2 with nickel or rhodium catalysts, Zn in hydrochloric acid, Na in liquid ammonia, LiAlH4 in ether, NaBH4 in methanol.
Substitution: Organolithium reagents (RLi), Grignard reagents (RMgX), organocopper reagents (RCuLi), enolates, ammonia (NH3), and amines (RNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction can yield alcohols or hydrocarbons .
Scientific Research Applications
1,3-Dioxane,5-ethyl-5-methyl-2-[1-(phenylmethylene)hexyl]- has various scientific research applications, including:
Chemistry: Used as a protecting group for carbonyl compounds, allowing selective reactions on other functional groups.
Biology: Studied for its potential as a muscarinic acetylcholine receptor agonist.
Medicine: Investigated for its potential therapeutic effects due to its unique structural properties.
Industry: Utilized as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 1,3-dioxanes involves their stability against nucleophiles and bases, making them effective protecting groups for carbonyl compounds . The molecular targets and pathways involved include the formation of cyclic acetals, which provide stability and resistance to various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane, 5,5-dimethyl-2-(1-methylethyl)-: Similar in structure but with different substituents at the 5-position.
5-Methylene-1,3-dioxane-2-one: A six-membered cyclic carbonate used as a comonomer in the preparation of functionalized polycarbonates.
Uniqueness
1,3-Dioxane,5-ethyl-5-methyl-2-[1-(phenylmethylene)hexyl]- is unique due to its specific substituents, which confer distinct chemical and physical properties.
Properties
CAS No. |
6973-64-4 |
|---|---|
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
5-ethyl-5-methyl-2-(1-phenylhept-1-en-2-yl)-1,3-dioxane |
InChI |
InChI=1S/C20H30O2/c1-4-6-8-13-18(14-17-11-9-7-10-12-17)19-21-15-20(3,5-2)16-22-19/h7,9-12,14,19H,4-6,8,13,15-16H2,1-3H3 |
InChI Key |
CAOKYCKBGVYQNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=CC1=CC=CC=C1)C2OCC(CO2)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13996874.png)
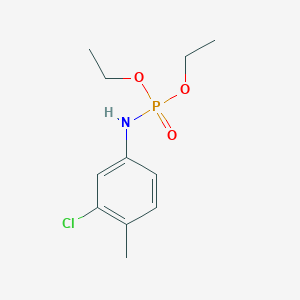
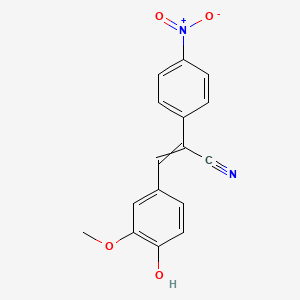

![4,5,6,7-Tetrahydrobenzo[b]thiophene-6-carboxylic acid](/img/structure/B13996910.png)
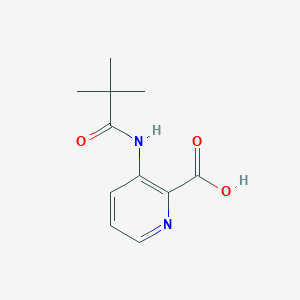
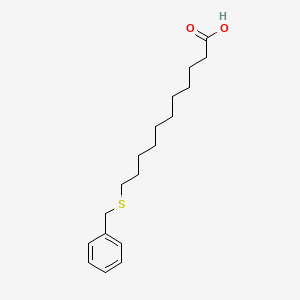


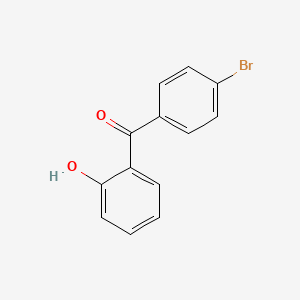
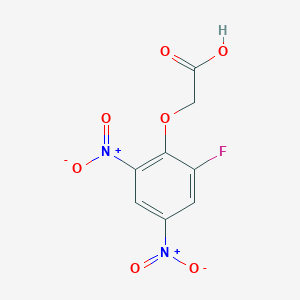
![N-(5-chloropyridin-2-yl)-1-[4-[(5-chloropyridin-2-yl)iminomethyl]phenyl]methanimine](/img/structure/B13996962.png)
![7-Bromo-10-ethyl-3-methyl-5-oxidobenzo[g]pteridin-5-ium-2,4-dione](/img/structure/B13996970.png)
![2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride](/img/structure/B13996972.png)
